N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features. This compound integrates multiple functional groups, including a dioxin ring, an oxadiazole ring, and a benzamide moiety. Its molecular formula is , and it has been identified with the CAS number 851094-84-3 and the InChI key of InChI=1S/C15H15N3O6/c1-20-10-4-3-9(7-11(10)21-2)13(19)16-15-18-17-14(24-15)12-8-22-5-6-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19)
.
This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide group. Additionally, it incorporates heterocyclic structures (the dioxin and oxadiazole rings), making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves several steps:
Key parameters in these reactions include:
The molecular structure of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide features:
The compound's three-dimensional conformation can influence its biological activity. Computational studies using molecular modeling may provide insights into its binding interactions with biological targets.
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can participate in various chemical reactions:
The mechanism of action for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 315.30 g/mol |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for determining its suitability for various applications in research and development .
N-(5-(5,6-dihydro-1,4-dioxin-2-y)-1,3,4 oxadiazol -2-y)benzamide has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7